N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound is systematically named This compound according to International Union of Pure and Applied Chemistry (IUPAC) rules. This nomenclature reflects its core structural components:
- A cyclohexanecarboxamide group (amide derivative of cyclohexanecarboxylic acid).
- A 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl substituent attached to the amide nitrogen.
The CAS Registry Number for this compound is 881950-38-5 , a unique identifier critical for unambiguous chemical tracking in regulatory and research contexts. The CAS system distinguishes this molecule from structurally similar benzodiazolyl derivatives, such as N-(1H-benzimidazol-2-ylmethyl)cyclohexanecarboxamide (CAS 831889), which lacks the methyl group and ethyl linkage.
Molecular Formula and Weight Validation
The molecular formula C₁₇H₂₃N₃O confirms the compound’s composition:
- 17 carbon atoms , including six in the cyclohexane ring and nine in the benzodiazolyl-ethyl chain.
- 23 hydrogen atoms , distributed across the aliphatic, aromatic, and methyl groups.
- 3 nitrogen atoms (two in the benzodiazole ring, one in the amide group).
- 1 oxygen atom in the amide carbonyl.
The calculated molecular weight is 285.384 g/mol , consistent with high-resolution mass spectrometry data. This value aligns with theoretical predictions based on isotopic abundances of constituent atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O |
| Exact Molecular Weight | 285.384 g/mol |
| SMILES Notation | O=C(C1CCCCC1)NCCc1nc2c(n1C)cccc2 |
| InChIKey | FHMOGZGTPLTORC-UHFFFAOYSA-N |
Stereochemical Considerations and Conformational Analysis
The compound exhibits stereochemical complexity due to:
- Cyclohexane Ring Conformation : The cyclohexane group adopts a chair conformation , minimizing steric strain. Substituents on the chair (e.g., the amide group) occupy equatorial positions to avoid 1,3-diaxial interactions.
- Amide Bond Geometry : The amide linkage between cyclohexane and the ethyl-benzodiazolyl group is planar due to resonance stabilization, restricting rotation about the C-N bond.
- Benzodiazolyl Ring Orientation : The methyl group at position 1 of the benzodiazolyl ring forces a specific tautomeric form, stabilizing the 1H-isomer over alternative tautomers.
Molecular modeling reveals that the ethyl linker between the benzodiazolyl and amide groups allows rotational flexibility, enabling the molecule to adopt multiple low-energy conformers. However, steric hindrance between the benzodiazolyl ring and cyclohexane substituents limits this flexibility, favoring conformations where the aromatic ring is oriented away from the cyclohexane moiety.
Comparative Structural Analysis with Related Benzodiazolyl Derivatives
The structural uniqueness of this compound becomes evident when compared to analogues:
The methyl group on the benzodiazolyl ring in the target compound enhances lipophilicity compared to unmethylated derivatives, potentially improving membrane permeability. Additionally, the ethyl spacer lengthens the distance between the aromatic and cyclohexane groups, reducing steric clashes during protein-ligand interactions.
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-20-15-10-6-5-9-14(15)19-16(20)11-12-18-17(21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECHDEZLFKPMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with an appropriate cyclohexanecarboxylic acid derivative. The reaction is usually carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide and its derivatives. These compounds have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. For example, derivatives of this compound were evaluated for their Minimum Inhibitory Concentrations (MIC) against different strains of mycobacteria:
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Derivative A | 250 | Mycobacterium tuberculosis H37Rv |
| Derivative B | 500 | Mycobacterium avium |
| Derivative C | 1000 | Mycobacterium kansasii |
These results indicate that certain derivatives possess significant antimicrobial activity, which could be leveraged in developing new therapeutic agents against resistant strains of bacteria .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's:
| Compound | IC50 (µM) for AChE | IC50 (µM) for BuChE |
|---|---|---|
| This compound | 35.5 | 60.8 |
| Rivastigmine (Control) | 12.0 | 25.0 |
The compound exhibited moderate inhibition of both enzymes, suggesting its potential as a lead compound in the design of new inhibitors for neurodegenerative disorders .
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis and evaluation of this compound derivatives revealed their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The study utilized a series of structural modifications to enhance the antimicrobial potency and identified key structural features that contribute to activity.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Cyclohexane vs.
- Benzimidazole Substituents: The phenoxyethyl extension in the analogue from increases molecular weight and lipophilicity (predicted logP: 1.19), which may influence membrane permeability .
- Radiolabeled Derivatives: WAY-100635 analogues (e.g., ¹⁸F-FCWAY) incorporate radioisotopes for serotonin receptor imaging, highlighting the scaffold’s adaptability for diagnostic applications .
Physicochemical Properties
Key Differences:
- ¹⁸F-FCWAY’s hydrophobicity and fluorine content balance receptor affinity with metabolic stability .
Biological Activity
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications based on available research findings.
The synthesis of this compound typically involves the reaction of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylamine with cyclohexanecarboxylic acid derivatives. The reaction is often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a suitable solvent like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). The reaction conditions are optimized to achieve high yields and purity.
Biological Targets:
this compound has been found to interact with various biological targets, including:
- Enzymes: It may act as an enzyme inhibitor, modulating pathways involved in cellular signaling and metabolism.
- Receptors: The compound can bind to specific receptors, influencing physiological responses.
Biochemical Pathways:
The compound's activity is linked to its ability to affect several key biochemical pathways, including:
- Apoptosis Regulation: By influencing apoptotic pathways, it may have applications in cancer therapy.
- Antimicrobial Activity: Its structural features suggest potential antimicrobial properties against various pathogens.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a related benzodiazole derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7), leading to increased apoptosis markers such as caspase activation and PARP cleavage .
Antimicrobial Activity
The compound has been tested for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, while showing limited effects on Gram-negative strains .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-2-yl)benzamide | Structure | Anticancer and antimicrobial |
| 1-(1-methylbenzimidazol-2-yl)ethanone | Structure | Moderate cytotoxicity against cancer cells |
| Ethyl N-[2-(1H-benzodiazol-2-yl)ethyl]carbamate | Structure | Enzyme inhibition and potential therapeutic applications |
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of a series of benzodiazole derivatives. Among these, this compound was highlighted for its ability to inhibit cell proliferation in human cancer cell lines. The study reported an IC50 value indicating effective inhibition at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that while it was effective against certain Gram-positive bacteria, further modifications could enhance its spectrum of activity. This study suggests potential for development into a therapeutic agent for treating bacterial infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide and optimizing yield?
- Methodological Answer : A two-step approach is typically employed:
Cyclohexanecarboxamide Core Synthesis : React cyclohexanecarbonyl chloride with a primary amine (e.g., ethylenediamine derivatives) in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base .
Benzodiazole Functionalization : Introduce the 1-methyl-1H-1,3-benzodiazol-2-yl moiety via nucleophilic substitution or coupling reactions (e.g., using Pd-catalyzed cross-coupling for aryl groups). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>70% reported in analogous syntheses) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .
- Spectroscopic Analysis :
- NMR : Confirm proton environments (e.g., cyclohexane CH₂ groups at δ 1.2–2.1 ppm, benzodiazole aromatic protons at δ 7.3–8.1 ppm) .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzodiazole C=N vibrations (~1600 cm⁻¹) .
Q. What preliminary assays are suitable for evaluating receptor binding affinity?
- Methodological Answer :
- Radioligand Displacement Assays : Use tritiated or fluorescent ligands (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) to measure IC₅₀ values. Incubate with membrane preparations (e.g., rat hippocampal tissue) and quantify displacement via scintillation counting .
- Surface Plasmon Resonance (SPR) : Immobilize purified receptors on sensor chips and measure real-time binding kinetics (kon/koff) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹⁸F or ¹¹C) be incorporated for PET imaging studies?
- Methodological Answer :
- ¹⁸F-Labeling : Use nucleophilic fluorination (K[¹⁸F]F/K222 complex) at a bridgehead position (e.g., trans-4-fluoromethyl group). Purify via HPLC (C18 column, acetonitrile/water mobile phase) to achieve radiochemical purity >95% .
- ¹¹C-Labeling : React precursor amines with [¹¹C]COCl₂ under anhydrous conditions, followed by rapid purification to account for short half-life (20.4 min) .
Q. What computational strategies are effective for predicting binding modes to serotonin receptors?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into 5-HT1A receptor homology models (based on cryo-EM structures) to identify key interactions (e.g., hydrogen bonds with Ser159, hydrophobic contacts with Phe361) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize substituent placement for enhanced receptor affinity .
Q. How can discrepancies in receptor binding data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 25°C) and adjust for differences in receptor source (e.g., transfected HEK cells vs. native tissue) .
- Structural Modifications : Test derivatives with varied substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate steric/electronic effects on binding .
Q. What dynamic PET imaging protocols are recommended for quantifying 5-HT1A receptor density in vivo?
- Methodological Answer :
- Tracer Kinetic Modeling : Use a two-tissue compartment model to estimate binding potential (BPₙ₆) and distribution volume (VT). Acquire arterial blood samples for metabolite correction .
- Attenuation Correction : Generate pseudo-transmission data via convolutional neural networks (CNNs) trained on T1-weighted MRI to improve quantification accuracy in PET/MRI studies .
Data Contradictions and Validation
Q. Why do reported binding affinities for structurally similar compounds (e.g., 18F-Mefway vs. 18F-FCWAY) vary significantly?
- Analysis : Differences arise from fluorination position (trans-4 vs. bridgehead), which alters lipophilicity and blood-brain barrier penetration. 18F-Mefway exhibits higher BPₙ₆ in primate studies due to reduced nonspecific binding .
Q. How reliable are crystallographic data for benzodiazole-containing analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
